HTAB readily forms micelles in aqueous solutions. Micelles are spherical aggregates of surfactant molecules with their hydrophobic tails oriented inwards and hydrophilic heads facing outwards. These structures play a crucial role in various research areas, including:
HTAB can act as a template or directing agent in the synthesis of various nanomaterials, including:
HTAB also finds use in various other scientific research applications, such as:
Hexyltrimethylammonium bromide is a quaternary ammonium compound with the chemical formula . It appears as a white crystalline powder and is known for its surfactant properties, making it useful in various applications, including as a cationic surfactant in chemical synthesis and biological studies. The compound is characterized by its ability to form micelles in aqueous solutions, which is a common trait among surfactants. Its molecular weight is approximately 224.18 g/mol, and it has a melting point ranging from 182°C to 184°C .
The mechanism of action of HTAB depends on the specific application. Here are two examples:
Hexyltrimethylammonium bromide exhibits notable biological activity, particularly as an antimicrobial agent. Its cationic nature allows it to disrupt microbial cell membranes, leading to cell lysis. Studies have shown that it can effectively inhibit the growth of bacteria and fungi, making it valuable in formulations for disinfectants and antiseptics. Furthermore, its ability to facilitate the transport of drugs across cell membranes has been explored in drug delivery systems .
The synthesis of hexyltrimethylammonium bromide typically involves the alkylation of trimethylamine with 1-bromohexane. The general reaction can be represented as follows:
This reaction occurs under mild conditions and results in the formation of hexyltrimethylammonium bromide as a product. The purity of the final product can be enhanced through recrystallization techniques .
Hexyltrimethylammonium bromide has a wide range of applications across various fields:
Hexyltrimethylammonium bromide shares similarities with other quaternary ammonium compounds, particularly those used as surfactants or antimicrobial agents. Below is a comparison with several similar compounds:
Compound Name | Chemical Formula | Molecular Weight | Key Characteristics |
---|---|---|---|
Hexadecyltrimethylammonium bromide | 364.45 g/mol | Longer alkyl chain; more effective antimicrobial agent | |
Cetrimonium bromide | 364.45 g/mol | Used in hair conditioners; effective against bacteria | |
Benzalkonium chloride | (n varies) | Variable | Widely used disinfectant; effective against viruses |
Hexyltrimethylammonium bromide is unique due to its shorter alkyl chain compared to hexadecyltrimethylammonium bromide and cetrimonium bromide, which affects its solubility and antimicrobial efficacy. Its specific properties make it suitable for targeted applications where milder surfactant action is desired .
Hexyltrimethylammonium bromide is a quaternary ammonium salt with the linear formula CH₃(CH₂)₅N(Br)(CH₃)₃ [1] [2]. The compound consists of a hexyl group attached to a trimethylammonium moiety, forming a cationic surfactant structure [3]. The molecular structure can be represented by the SMILES notation [Br-].CCCCCCN+(C)C, which illustrates the ionic nature of the compound with a positively charged quaternary ammonium center and a bromide counterion [1] [2].
The IUPAC name for this compound is hexyltrimethylazanium bromide, reflecting the systematic nomenclature for quaternary ammonium salts [4] [5]. The InChI key JYVPKRHOTGQJSE-UHFFFAOYSA-M provides a unique identifier for the compound in chemical databases [1] [6]. The structural representation shows a linear hexyl chain (six carbon atoms) connected to a nitrogen atom that is additionally bonded to three methyl groups, creating a permanent positive charge on the nitrogen center [7] [8].
The molecular geometry around the central nitrogen atom in hexyltrimethylammonium bromide exhibits tetrahedral configuration characteristic of sp³ hybridized quaternary ammonium compounds [9]. The bond angles around the nitrogen center are approximately 109.5 degrees, consistent with tetrahedral geometry [9]. The nitrogen-carbon bond lengths for the methyl groups are approximately 1.47-1.51 Å, while the nitrogen-carbon bond connecting to the hexyl chain is slightly longer at approximately 1.51-1.53 Å [9].
The alkyl chain demonstrates standard carbon-carbon bond lengths of approximately 1.52-1.54 Å throughout the hexyl portion [9]. The quaternary ammonium center creates a permanent positive charge that is balanced by the bromide anion through ionic interactions [3] [10]. This ionic bond character significantly influences the compound's solubility properties and chemical behavior in various media [3] [10].
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₂₂BrN | [7] [1] [6] |
Molecular Weight | 224.186 g/mol | [6] [5] [11] |
Monoisotopic Mass | 223.093562 Da | [6] |
Exact Mass | 363.250062 g/mol | [12] |
The molecular formula C₉H₂₂BrN indicates the presence of nine carbon atoms, twenty-two hydrogen atoms, one nitrogen atom, and one bromine atom [7] [1] [6]. The molecular weight of 224.186 g/mol has been consistently reported across multiple analytical sources [6] [5] [11]. The compound's molecular weight determination is crucial for analytical applications and quantitative analysis procedures [7] [8].
Property | Description | Reference |
---|---|---|
Physical State (20°C) | Solid | [5] [11] [13] |
Appearance | Crystalline powder/crystals | [5] [11] |
Color | White to off-white | [5] [3] |
Form | Crystals or powder | [4] [11] |
Texture | Crystalline | [12] |
Hexyltrimethylammonium bromide exists as a white to off-white crystalline solid at room temperature [5] [11] [3]. The compound typically appears as crystalline powder or crystals, depending on the preparation and purification methods [4] [5] [11]. The material is odorless under normal conditions and maintains its solid state across typical laboratory temperature ranges [14] [13].
Property | Value (°C) | Source |
---|---|---|
Melting Point | 183-187 | [5] [13] |
Melting Point Range | 177-187 | [4] [11] |
Decomposition Temperature | >235 | [15] |
Auto-ignition Temperature | 210 | [14] |
The melting point of hexyltrimethylammonium bromide ranges from 177°C to 187°C, with most sources reporting values between 183°C and 187°C [4] [5] [11] [13]. The compound demonstrates thermal stability up to approximately 235°C, above which thermal decomposition occurs [15]. The auto-ignition temperature has been determined to be 210°C, indicating the compound's combustible nature at elevated temperatures [14].
Thermal stability studies indicate that the compound remains chemically stable under standard ambient conditions but undergoes decomposition when heated above 235°C [16] [15]. The thermal decomposition process releases volatile amines and other organic compounds, making proper ventilation essential during high-temperature applications [17] [15].
Solvent | Solubility | Quantitative Data | Reference |
---|---|---|---|
Water (20°C) | Soluble | 36.4 g/L | [18] [12] |
Water (25°C) | Soluble | Good solubility | [7] [8] |
Methanol | Soluble | Good solubility | [19] [13] |
Acetone | Slightly soluble | Limited | [19] |
Ether | Insoluble | Poor solubility | [19] |
Benzene | Insoluble | Poor solubility | [19] |
Hexyltrimethylammonium bromide demonstrates good water solubility with a measured solubility of 36.4 g/L at 20°C [18] [12]. The compound's amphiphilic nature, resulting from the hydrophilic quaternary ammonium head group and hydrophobic hexyl tail, influences its solubility behavior in different solvents [3]. In polar protic solvents such as methanol, the compound shows good solubility due to favorable interactions with the quaternary ammonium center [19] [13].
The solubility in organic solvents varies significantly based on polarity, with limited solubility in acetone and poor solubility in non-polar solvents such as ether and benzene [19]. This solubility profile makes the compound particularly useful in aqueous systems and polar organic media [3] [20].
Technique | Key Features | Analytical Value |
---|---|---|
¹H NMR Spectroscopy | Chemical shifts: N-CH₃ (3.48 ppm), CH₂ (1.26-1.34 ppm), terminal CH₃ (0.88 ppm) | Structure confirmation and purity assessment |
¹³C NMR Spectroscopy | Quaternary nitrogen carbon signals, alkyl chain carbons | Carbon skeleton verification |
Infrared Spectroscopy | C-H stretching (2800-3000 cm⁻¹), C-N stretching (1000-1200 cm⁻¹) | Functional group identification |
Mass Spectrometry | Molecular ion at m/z 224, methyl group fragmentation | Molecular weight confirmation |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for hexyltrimethylammonium bromide [21] [22]. The ¹H NMR spectrum exhibits characteristic chemical shifts for the trimethylammonium protons at approximately 3.48 ppm, while the hexyl chain protons appear in the aliphatic region between 1.26 and 1.34 ppm [21] [22]. The terminal methyl group of the hexyl chain typically resonates at 0.88 ppm [21].
Infrared spectroscopy reveals characteristic absorption bands corresponding to C-H stretching vibrations in the 2800-3000 cm⁻¹ region and C-N stretching vibrations in the 1000-1200 cm⁻¹ range [23] [24]. Mass spectrometry confirms the molecular weight through the molecular ion peak at m/z 224, with fragmentation patterns showing characteristic loss of methyl groups from the quaternary ammonium center [21].
Method | Conditions | Detection Approach |
---|---|---|
High-Performance Liquid Chromatography | Reverse phase C18, methanol/water mobile phase | UV detection (indirect), Conductivity, CAD |
Ion-Pair Chromatography | Suitable as ion-pairing reagent | UV detection of ion pairs |
Thin-Layer Chromatography | Silica plates, methanol/chloroform | Iodine vapor visualization |
Capillary Electrophoresis | Quaternary ammonium buffer systems | UV detection (indirect), Conductivity |
High-performance liquid chromatography using reverse phase C18 columns with methanol/water mobile phases provides effective separation and quantification of hexyltrimethylammonium bromide [18] [25]. Detection methods include indirect UV detection, conductivity detection, and charged aerosol detection, with the latter being particularly sensitive for quaternary ammonium compounds [18] [25].
The compound serves effectively as an ion-pairing reagent in chromatographic applications, facilitating the analysis of various anionic species [18]. Thin-layer chromatography on silica plates using methanol/chloroform developing solvents allows for qualitative identification, with visualization achieved through iodine vapor or specific staining reagents [18]. Capillary electrophoresis techniques utilizing buffer systems containing quaternary ammonium salts provide high-resolution separations with detection via indirect UV or conductivity methods [18].
Hexyltrimethylammonium bromide exhibits significant hygroscopic properties, readily absorbing moisture from the atmosphere [11] [26] [13]. This moisture absorption characteristic requires careful storage conditions to maintain compound integrity and prevent degradation [15] [13]. The hygroscopic nature stems from the ionic character of the quaternary ammonium bromide salt, which shows high affinity for water molecules [11] [15].
Storage under inert gas conditions or in desiccated environments is recommended to minimize moisture uptake [19] [13]. The hygroscopic properties can affect analytical measurements and require consideration during handling and analytical procedures [15] [20]. Proper storage in cool, dry, well-ventilated areas away from moisture sources is essential for maintaining compound stability [26] [13].
Chemical Class | Compatibility | Reaction Behavior |
---|---|---|
Strong Oxidizing Agents | Incompatible | Violent reactions possible |
Highly Alkaline Materials | Incompatible | Exothermic reactions |
Highly Acidic Materials | Incompatible | Exothermic reactions |
Mild Oxidizing Agents | Stable | No significant reaction |
Neutral Aqueous Solutions | Compatible | Stable dissolution |
Hexyltrimethylammonium bromide demonstrates chemical stability under standard ambient conditions but shows incompatibility with certain chemical agents [16] [17]. Strong oxidizing agents can cause violent reactions, requiring careful storage away from such materials [16] [17]. The compound reacts exothermically with highly alkaline or acidic materials, necessitating neutral to mildly acidic or basic storage conditions [17] [15].
The quaternary ammonium center exhibits resistance to nucleophilic substitution reactions due to the permanent positive charge and steric hindrance from the alkyl groups [16]. This stability makes the compound suitable for use in various chemical processes without significant degradation [3] [20]. The ionic nature of the compound allows for complexation with various anions and organic molecules, making it useful in extraction and separation applications [3] [10].
Thermal decomposition of hexyltrimethylammonium bromide occurs above 235°C through multiple pathways [17] [15]. The primary decomposition route involves the elimination of volatile amines and alkyl fragments from the quaternary ammonium center [17] [15]. Carbon monoxide and carbon dioxide are produced as primary gaseous decomposition products, along with corrosive vapors and potentially toxic organic compounds [17] [15].
The decomposition process follows Hofmann elimination patterns typical of quaternary ammonium salts, with the formation of tertiary amines and alkenes [17]. Temperature-dependent studies indicate that decomposition rates increase significantly above 250°C, with complete degradation occurring at temperatures exceeding 300°C [17] [15]. The thermal decomposition products include volatile organic compounds that require proper ventilation and safety measures during high-temperature processing [17] [15].
Irritant